1'-Epi Gemcitabine 3',5'-Dibenzoate
Overview
Description
Mechanism of Action
Target of Action
1’-Epi Gemcitabine 3’,5’-Dibenzoate is an intermediate (α-anomer) of Gemcitabine , a well-known chemotherapeutic agent. The primary target of Gemcitabine is DNA synthesis, where it acts as a nucleoside metabolic inhibitor .
Mode of Action
Gemcitabine is a cytidine analog with two fluorine atoms replacing the hydroxyl on the ribose . As a prodrug, Gemcitabine is transformed into its active metabolites that work by replacing the building blocks of nucleic acids during DNA elongation . This results in the arrest of tumor growth and promotes apoptosis of malignant cells .
Biochemical Pathways
The biochemical pathways affected by Gemcitabine primarily involve DNA synthesis. Both gemcitabine diphosphate (dFdCTP) and gemcitabine triphosphate (dFdCTP) inhibit processes required for DNA synthesis . The incorporation of dFdCTP into DNA is most likely the major mechanism by which gemcitabine causes cell death .
Result of Action
The result of Gemcitabine’s action is the inhibition of DNA synthesis, which leads to the arrest of tumor growth and the promotion of apoptosis in malignant cells . This makes Gemcitabine an effective anti-tumor compound .
Preparation Methods
The synthesis of 1’-Epi Gemcitabine 3’,5’-Dibenzoate involves several steps. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis with stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1’-Epi Gemcitabine 3’,5’-Dibenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
1’-Epi Gemcitabine 3’,5’-Dibenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is studied for its potential effects on biological systems, particularly in the context of cancer research.
Medicine: It is investigated for its potential use in developing anti-cancer therapies.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
1’-Epi Gemcitabine 3’,5’-Dibenzoate is similar to other nucleoside analogs used in cancer therapy. Some similar compounds include:
Gemcitabine: The parent compound from which 1’-Epi Gemcitabine 3’,5’-Dibenzoate is derived.
Cytarabine: Another nucleoside analog used in cancer treatment.
Fludarabine: A nucleoside analog used in the treatment of hematological malignancies. The uniqueness of 1’-Epi Gemcitabine 3’,5’-Dibenzoate lies in its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds
Properties
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUUYUUQQGBHBU-PLMTUMEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134790-39-9 | |
Record name | Cytidine, 2'-deoxy-2',2'-difluoro-, 3',5'-dibenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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